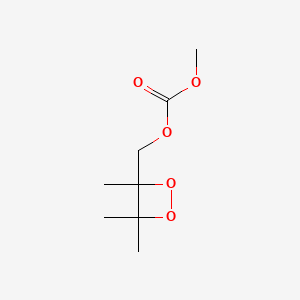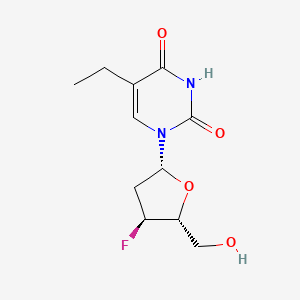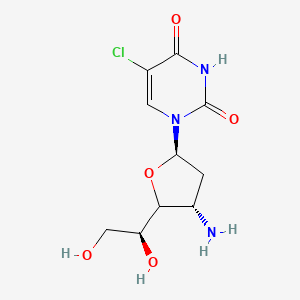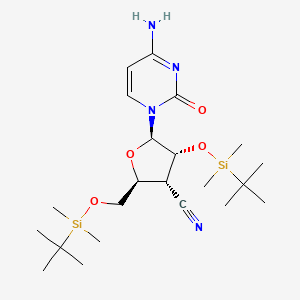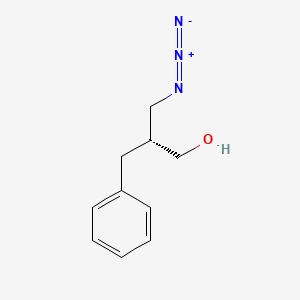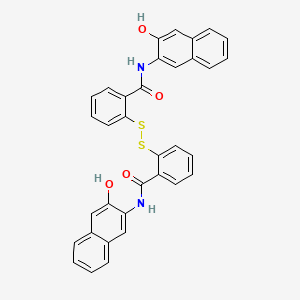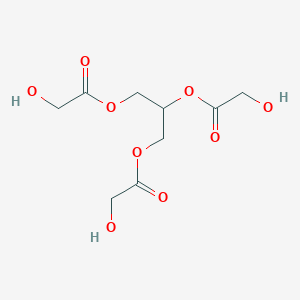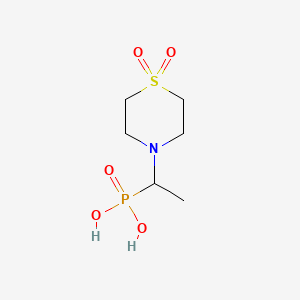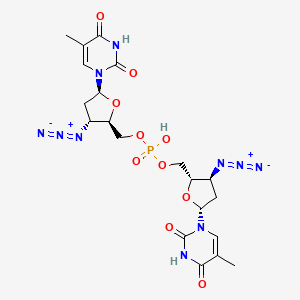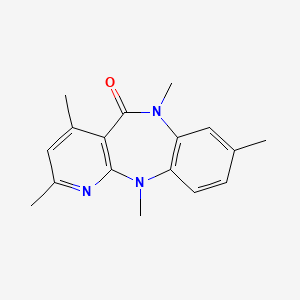
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes multiple methyl groups and a fused pyrido-benzodiazepine ring system
Preparation Methods
The synthesis of 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido-benzodiazepine core, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents, such as methyl iodide, and catalysts like palladium on carbon. The reaction conditions usually involve heating under reflux and the use of inert atmospheres to prevent oxidation .
Chemical Reactions Analysis
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Mechanism of Action
The mechanism of action of 2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
2,4,8,N6,N11-Pentamethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other benzodiazepine derivatives, such as:
6-Methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: This compound shares a similar core structure but lacks the additional methyl groups, resulting in different chemical and biological properties.
5H-Pyrido[2,3-b][1,5]benzodiazepin-5-one: Another related compound with a simpler structure, used as a reference in various studies.
Properties
CAS No. |
132707-73-4 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2,4,6,8,11-pentamethylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-10-6-7-13-14(8-10)20(5)17(21)15-11(2)9-12(3)18-16(15)19(13)4/h6-9H,1-5H3 |
InChI Key |
IPJUAYYDBAAITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(C(=CC(=N3)C)C)C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


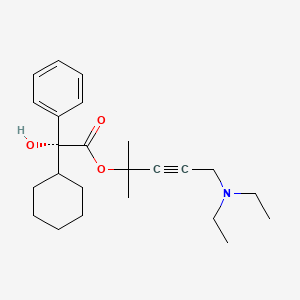
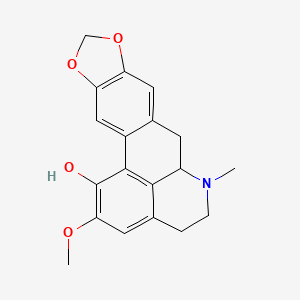
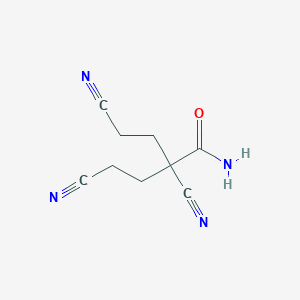
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
